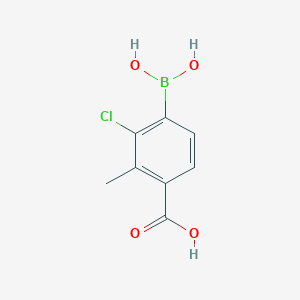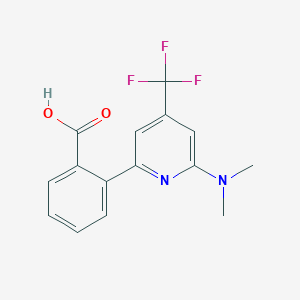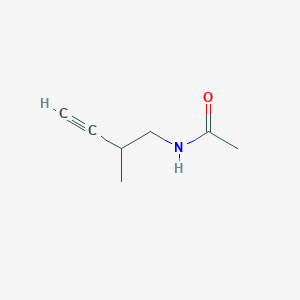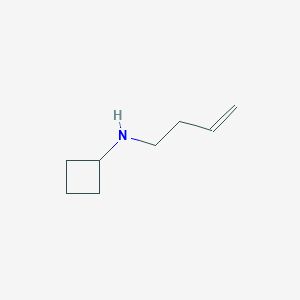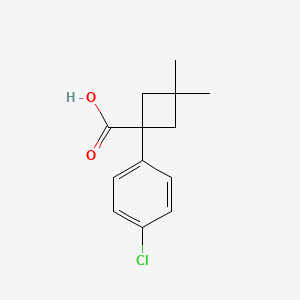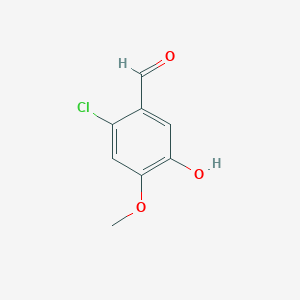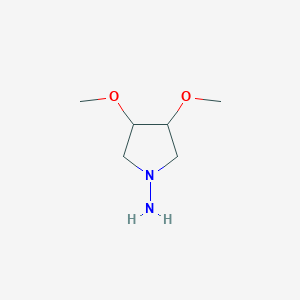
3,4-Dimethoxypyrrolidin-1-amine
説明
Synthesis Analysis
Pyrrolidine compounds, such as 3,4-Dimethoxypyrrolidin-1-amine, can be synthesized through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of 3,4-Dimethoxypyrrolidin-1-amine, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in 3,4-Dimethoxypyrrolidin-1-amine, is widely utilized in medicinal chemistry. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization. This leads to the creation of novel biologically active compounds with target selectivity . The stereogenicity of the pyrrolidine ring’s carbons can result in different biological profiles for drug candidates, influencing their binding mode to enantioselective proteins .
Synthesis of Biologically Active Molecules
3,4-Dimethoxypyrrolidin-1-amine can be used to synthesize bioactive molecules, particularly those with neuroprotective properties. For instance, derivatives of this compound have shown favorable protection in seizure models, indicating potential applications in the treatment of neurological disorders .
Dendrimer Synthesis
Dendrimers, which are highly branched, star-shaped macromolecules, have applications in various fields such as drug delivery, nanotechnology, and materials science. 3,4-Dimethoxypyrrolidin-1-amine can serve as a building block for the synthesis of poly-aliphatic amine dendrimers, contributing to the development of new materials with unique properties .
Nanomedicine and Drug Delivery Systems
The unique structure of 3,4-Dimethoxypyrrolidin-1-amine makes it suitable for creating dendrimers used in nanomedicine. These dendrimers can be engineered to carry therapeutic agents to specific sites in the body, enhancing the efficacy and reducing the side effects of drugs .
Catalysis
In the field of catalysis, 3,4-Dimethoxypyrrolidin-1-amine derivatives can act as catalysts or co-catalysts in various chemical reactions. Their unique structure can influence the rate and selectivity of these reactions, making them valuable in industrial processes .
Environmental Applications
The compound’s ability to form dendrimers can be harnessed for environmental applications, such as the removal of pollutants from water. Dendrimers can capture and neutralize toxic substances, contributing to cleaner water sources .
将来の方向性
Pyrrolidine compounds, including 3,4-Dimethoxypyrrolidin-1-amine, have shown promise in various fields of research . Their unique structure and versatile chemical properties make them valuable in the design of new compounds with different biological profiles . Ongoing research is expected to further explore the potential of these compounds in various applications .
特性
IUPAC Name |
3,4-dimethoxypyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVCLNXJXQRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypyrrolidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



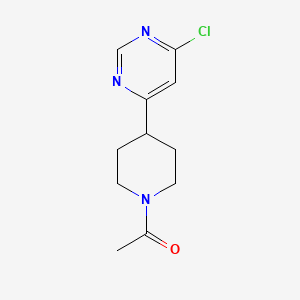
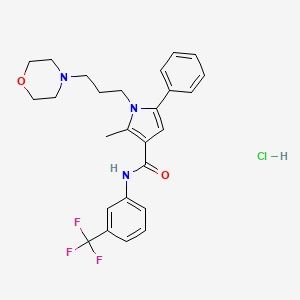

![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)

